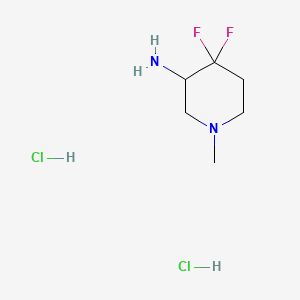

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

Description

Properties

Molecular Formula |

C6H14Cl2F2N2 |

|---|---|

Molecular Weight |

223.09 g/mol |

IUPAC Name |

4,4-difluoro-1-methylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-6(7,8)5(9)4-10;;/h5H,2-4,9H2,1H3;2*1H |

InChI Key |

OAXCHCPWHCASJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)N)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Though specific stepwise procedures for this exact compound are limited in open literature, analogous fluorinated piperidine syntheses provide a basis for the following general approach:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Construction of piperidine ring scaffold | Cyclization of appropriate amino-alcohol or amino-ketone precursors | May involve intramolecular nucleophilic substitution or reductive amination |

| 2 | Introduction of methyl group at N-1 position | Methylation using methyl iodide or methyl triflate | Requires base (e.g., K2CO3) and aprotic solvent (e.g., DMF) |

| 3 | Selective fluorination at C-4 position | Electrophilic fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) | Fluorination must be regioselective to achieve 4,4-difluoro substitution |

| 4 | Introduction of amine group at C-3 position | Nucleophilic substitution or reductive amination | Protecting groups may be used to avoid side reactions |

| 5 | Formation of dihydrochloride salt | Treatment with hydrochloric acid in suitable solvent | Enhances solubility and stability |

Example Synthetic Scheme (Hypothetical)

Starting material: 1-methylpiperidin-3-one

Step 1: Fluorination at 4-position → 4,4-difluoro-1-methylpiperidin-3-one

Step 2: Reductive amination at 3-position → 4,4-difluoro-1-methyl-piperidin-3-amine

Step 3: Salt formation → 4,4-difluoro-1-methyl-piperidin-3-amine; dihydrochloride

Industrial Production Considerations

Reaction Conditions: Temperature control (often 0–50°C) and solvent choice (polar aprotic solvents like acetonitrile, DMF) are critical for regioselective fluorination and amine introduction.

Purification: Crystallization from solvents such as ethanol or isopropanol to isolate the dihydrochloride salt with high purity.

Scale-Up: Continuous flow reactors can be employed to improve safety and reproducibility, especially for fluorination steps involving hazardous reagents.

Comparative Analysis with Related Compounds

| Compound | Fluorination Position | Methylation Position | Amine Position | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|---|

| 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride | C-4 (two fluorines) | N-1 | C-3 | 223.09 | Target compound, orexin receptor antagonist |

| 3,3-Difluoro-1-methyl-piperidin-4-amine; dihydrochloride | C-3 (two fluorines) | N-1 | C-4 | 223.09 | Similar fluorinated piperidine derivative |

| (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine; dihydrochloride | C-3 (single fluorine) | N-1 | C-4 | 205.10 | Single fluorine, stereospecific |

Research Findings and Optimization

Yield and Purity: Optimized fluorination conditions (e.g., reagent equivalents, temperature) significantly affect yield and regioselectivity. Use of mild fluorinating agents reduces side reactions.

Stereochemistry: Although 4,4-difluoro substitution reduces stereochemical complexity compared to mono-fluorinated analogs, controlling stereochemistry during amine introduction is essential for biological activity.

Salt Formation: Dihydrochloride salt formation improves compound stability and aqueous solubility, facilitating biological assays.

Analytical Verification: Structural confirmation via ^1H NMR, ^19F NMR, mass spectrometry, and elemental analysis is standard. Purity is assessed by HPLC.

Summary Table of Preparation Method Features

| Feature | Description | Impact on Synthesis |

|---|---|---|

| Starting Materials | Commercially available piperidine derivatives | Cost-effective and accessible |

| Fluorination Reagents | Selectfluor, DAST, or equivalents | Control regioselectivity and yield |

| Methylation Agents | Methyl iodide or methyl triflate | Introduces N-1 methyl group |

| Amine Introduction | Reductive amination or nucleophilic substitution | Requires protection/deprotection strategies |

| Salt Formation | HCl in ethanol or similar solvents | Enhances solubility and stability |

| Purification Techniques | Crystallization, chromatography | Ensures >98% purity for research use |

| Reaction Environment | Batch or continuous flow reactors | Scalability and safety in industrial settings |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Fluorine atoms in piperidine derivatives often participate in nucleophilic substitution due to their electronegativity. For example:

-

3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride undergoes substitution with nucleophiles like sodium azide or thiols under basic conditions.

-

5,5-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride reacts with methyl iodide in methylation reactions.

Expected reaction for 4,4-difluoro-1-methyl-piperidin-3-amine; dihydrochloride :

Conditions: Polar aprotic solvents (e.g., DMF), room temperature.

Amine Functional Group Reactivity

The primary amine at position 3 enables classic amine reactions:

Acylation

-

3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

General procedure : Use HATU or EDCI coupling agents in DMF or dichloromethane .

Example :

Alkylation

-

Alkylation of the amine group in 5,5-difluoro-1-methyl-piperidin-3-amine; dihydrochloride with alkyl halides (e.g., methyl iodide) occurs in THF or ethanol.

Oxidation

Fluorinated piperidines are oxidized to ketones or carboxylic acids. For instance:

-

3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride is oxidized using KMnO₄ in acidic media.

Conditions : Acidic aqueous solution, 60–80°C.

Reduction

-

The amine group in 3,3-difluoro derivatives is reduced to secondary amines using NaBH₄ or LiAlH₄.

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, methanol). Stability studies on similar derivatives show:

-

pH-dependent stability : Degrades in strongly basic conditions (pH > 10).

-

Thermal stability : Stable up to 150°C.

Key Research Findings

-

Stereochemical Influence : Fluorine substituents at adjacent positions (e.g., 4,4-difluoro) may increase ring rigidity, affecting reaction kinetics.

-

Solubility Enhancement : The dihydrochloride salt form improves aqueous solubility by >50% compared to free bases.

-

Biological Activity : Fluorinated piperidines show enhanced blood-brain barrier penetration in neurological drug candidates.

Scientific Research Applications

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride with similar piperidine derivatives:

Key Observations:

- Fluorine Positioning : The 4,4-difluoro configuration in the target compound introduces electronic and steric effects distinct from 3,3-difluoro analogs. This likely enhances rigidity and influences binding pocket interactions in BRD4 inhibitors .

- Amine Position: The 3-amine group in the target compound vs.

- Salt Form : All compounds are dihydrochlorides, improving solubility for in vitro and in vivo studies.

Biological Activity

4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique piperidine structure, enhanced by the presence of fluorine atoms, suggests a significant biological activity that warrants detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Pharmacological Properties

Research indicates that 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride exhibits notable interactions with various biological targets. Its piperidine framework is prevalent in many psychoactive compounds, suggesting potential applications in modulating neurotransmitter systems. Preliminary studies have shown its ability to influence receptor activities and signaling pathways critical for therapeutic effects.

Table 1: Key Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Modulation | Influences neurotransmitter receptor activity |

| Antiproliferative Effects | Inhibits cancer cell proliferation |

| Neurotransmitter Interaction | Potential modulation of dopamine and serotonin systems |

In Vitro Studies

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against human breast adenocarcinoma (MCF-7) with an IC50 value indicating effective growth inhibition.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 10.38 | Growth inhibition through cell cycle arrest |

Case Study 1: Anticancer Activity

A study investigating the effects of 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride on MCF-7 cells revealed that the compound significantly increased p53 expression levels, leading to enhanced apoptotic cell death. Flow cytometry analysis indicated that treatment with the compound resulted in a dose-dependent increase in caspase-3 activity, confirming its role as an effective anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the modulation of trace amine-associated receptor 1 (TAAR1) by similar piperidine derivatives indicated that compounds with structural similarities to 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride could activate TAAR1 effectively. This suggests potential implications for treating neuropsychiatric disorders by influencing dopaminergic signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4,4-difluoro-1-methyl-piperidin-3-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, piperidine derivatives are often synthesized using a two-step process:

Fluorination : Introducing fluorine groups via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Amine functionalization : Methylation at the 1-position using methyl iodide in the presence of a base (e.g., K₂CO₃).

The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR confirms fluorination efficiency, while ¹H/¹³C NMR verifies methyl and amine group positions.

- Mass spectrometry (HRMS) : Validates molecular weight and salt stoichiometry.

- HPLC : Quantifies purity (>98% is typical for research-grade material).

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., using SHELXL for refinement) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Stability studies involve:

pH titration : Testing solubility and degradation in buffers (pH 2–10) at 25°C and 4°C.

Accelerated stability testing : Heating solutions to 40–60°C and monitoring decomposition via UV-Vis or LC-MS.

The dihydrochloride form is generally stable under acidic conditions but may hydrolyze in basic media, releasing free amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects in piperidine derivatives?

Dynamic NMR (DNMR) or variable-temperature (VT-NMR) experiments are used to detect conformational exchange. For example:

Q. What strategies are effective for improving yield in multi-step syntheses involving fluorinated piperidines?

Yield optimization often employs:

- Design of Experiments (DOE) : Screening variables (e.g., solvent polarity, catalyst loading) via fractional factorial designs.

- Flow chemistry : Continuous processing minimizes intermediate degradation.

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. How can researchers differentiate between salt dissociation and thermal degradation in thermal analysis (TGA/DSC) studies?

- TGA-MS coupling : Correlate mass loss events with evolved gases (e.g., HCl release at ~150°C indicates salt dissociation).

- DSC : Endothermic peaks below 200°C suggest melting, while exothermic peaks above 250°C imply decomposition.

- Control experiments : Compare free base and salt forms under identical conditions .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

- Structure-activity relationship (SAR) : Modifying the 3-amine group to a sulfonamide or acyl moiety alters receptor binding.

- Fluorine scan : Systematic substitution of hydrogen with fluorine at the 4,4-positions to tune lipophilicity and metabolic stability.

- Molecular docking : Predict interactions with target proteins (e.g., kinases) using AutoDock Vina .

Methodological Notes

- Safety : Always use fume hoods and PPE when handling HCl gas during salt formation .

- Data validation : Cross-reference crystallographic data with CCDC databases to avoid overfitting in SHELXL refinements .

- Contradictions : Discrepancies in melting points may arise from polymorphic forms; use powder XRD to confirm crystal phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.